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molecular formula C7H9BrN2O3S B1398157 N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide CAS No. 1083327-58-5

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide

Cat. No. B1398157
M. Wt: 281.13 g/mol
InChI Key: IHOAJGDCQMBZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102668B2

Procedure details

5-Bromo-2-methoxypyridin-3-amine hydrochloride (100 g, 1 wt, 1 eq) is charged to a CLR containing a mixture of acetonitrile (220 mL, 2.2 vols) and pyridine (101 mL, 1.01 vols, 99 g, 0.99 wt) at room temperature. Methanesulfonyl chloride (56.4 g, 0.564 wt, 1.18 eq) is then added to the mixture over 20 minutes whilst maintaining the temperature at 20° C. Having stirred at 20° C. for a further 1.5 hours, the mixture is sampled and analysed by HPLC. The completed reaction is quenched by the addition of water over 1 hour, maintaining the mixture at 20° C. and with increased stirrer speed. The resulting slurry is stirred for 17 hours and then filtered in vacuo. The cake is washed with 3:1 water:acetonitrile (2×50 mL, 2×0.5 vols) and then dried under vacuum at 40-45° C. to afford N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Quantity
101 mL
Type
solvent
Reaction Step Two
Quantity
56.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:4]=[C:5]([NH2:11])[C:6]([O:9][CH3:10])=[N:7][CH:8]=1.C(#N)C.[CH3:15][S:16](Cl)(=[O:18])=[O:17]>N1C=CC=CC=1>[Br:2][C:3]1[CH:4]=[C:5]([NH:11][S:16]([CH3:15])(=[O:18])=[O:17])[C:6]([O:9][CH3:10])=[N:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
Cl.BrC=1C=C(C(=NC1)OC)N
Step Two
Name
Quantity
220 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
101 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
56.4 g
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
Having stirred at 20° C. for a further 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing
ALIQUOT
Type
ALIQUOT
Details
the mixture is sampled
CUSTOM
Type
CUSTOM
Details
The completed reaction
CUSTOM
Type
CUSTOM
Details
is quenched by the addition of water over 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the mixture at 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
with increased stirrer speed
STIRRING
Type
STIRRING
Details
The resulting slurry is stirred for 17 hours
Duration
17 h
FILTRATION
Type
FILTRATION
Details
filtered in vacuo
WASH
Type
WASH
Details
The cake is washed with 3:1 water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
acetonitrile (2×50 mL, 2×0.5 vols) and then dried under vacuum at 40-45° C.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)OC)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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